2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
Description
2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloroanilino and dimethylamino groups attached to a propenylidene malononitrile backbone
Properties
IUPAC Name |
2-[(E)-3-(2,4-dichloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOZGJCJGOZQOJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of 2,4-dichloroaniline with dimethylaminoacetaldehyde diethyl acetal, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce quinone derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that derivatives of malononitrile can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, compounds with structural similarities have been tested against various human tumor cell lines, demonstrating promising results in terms of growth inhibition and cytotoxicity .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile with specific protein targets involved in disease pathways. The compound has shown potential as a lipoprotein-associated phospholipase A2 inhibitor, suggesting its role in cardiovascular disease management .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, such as organic semiconductors and dyes. Its ability to form stable complexes with metal ions can lead to applications in catalysis and sensor technology.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with molecular targets such as enzymes and receptors. The dichloroanilino and dimethylamino groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,4-Dichloroanilino)-1-(methylamino)-2-propenylidene]malononitrile
- 2-[3-(2,4-Dichloroanilino)-1-(ethylamino)-2-propenylidene]malononitrile
- 2-[3-(2,4-Dichloroanilino)-1-(propylamino)-2-propenylidene]malononitrile
Uniqueness
2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a derivative of malononitrile that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H15Cl2N3
- Molecular Weight : 346.23 g/mol
- SMILES Notation : CC(C=C(C)C(=C(C#N)C(=C(C#N)C)C)C)N(C)C)
This compound features a dichloroaniline moiety and a dimethylamino group, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that malononitrile derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting critical biochemical pathways.
Tyrosinase Inhibition
Tyrosinase is an enzyme that plays a crucial role in melanin production. Inhibitors of this enzyme can be valuable in treating hyperpigmentation disorders. A study on related malononitrile compounds demonstrated significant tyrosinase inhibition, suggesting that this compound may also possess this activity. The IC50 values for related compounds were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 2-(3,4-Dihydroxybenzylidene) | 17.05 |
| Kojic Acid | ~20 |
This data indicates that the compound's structure may allow it to effectively bind to the active site of tyrosinase, thus inhibiting its activity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various malononitrile derivatives on human cell lines. Notably, compounds with similar structures to this compound showed low cytotoxicity at therapeutic concentrations. For example:
- Cell Lines Tested : HaCat (human keratinocyte), B16F10 (mouse melanoma), Hs27 (human fibroblast)
- Results : No significant cytotoxic effects were observed at concentrations effective for tyrosinase inhibition.
These findings suggest a favorable safety profile for potential therapeutic applications.
The proposed mechanism of action for this compound involves:
- Binding to Tyrosinase : The compound may interact with specific amino acid residues within the enzyme's active site, forming hydrogen bonds and hydrophobic interactions that inhibit its enzymatic activity.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
Case Studies and Applications
Several case studies have explored the application of malononitrile derivatives in dermatological formulations aimed at treating pigmentation disorders. For instance:
- Topical Formulations : A formulation containing a related malononitrile compound was tested on human skin models and showed a reduction in melanin production without cytotoxic effects.
- Antimicrobial Creams : Another study highlighted the use of malononitrile derivatives in topical creams designed for treating bacterial infections, demonstrating effective antimicrobial activity with minimal irritation.
Q & A
Q. What are the optimal synthetic routes for 2-[3-(2,4-dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multicomponent condensation (MCC) reactions involving aldehydes, malononitrile, and amine derivatives. Evidence from analogous malononitrile derivatives suggests using base catalysts (e.g., CaO-ZrO₂ nanocomposites) under reflux in THF or ethanol for 24–72 hours . For example, refluxing malononitrile with THF for 3.5 days yielded precipitates in similar systems . Key parameters to optimize include:
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should data interpretation be approached?
- Methodological Answer : Combine IR spectroscopy (to identify nitrile stretches ~2200 cm⁻¹ and amine/vinyl bands) with linear-dichroic IR (IR-LD) for orientation-dependent assignments of conjugated systems . X-ray crystallography is critical for resolving π-conjugated geometries (e.g., triclinic crystal systems with α, β, γ angles ~100°–101°, as seen in similar structures) . NMR (¹H/¹³C) should focus on:
- Aniline protons : Deshielded aromatic signals (δ 6.5–8.0 ppm) .
- Dimethylamino groups : Singlets at δ 2.8–3.2 ppm .
Cross-validate spectral data with computational models (DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can mechanistic studies clarify the reactivity of the propenylidene-malononitrile core in nucleophilic or electrophilic environments?
- Methodological Answer : Investigate the compound’s kinetic vs. thermodynamic control in reactions using isotopic labeling (e.g., D₂O for H/D exchange studies) . For example, malononitrile derivatives exhibit solvent-dependent reprotonation rates (k = 2 × 10⁹ M⁻¹s⁻¹ in aqueous HCl), indicating non-diffusion-controlled mechanisms . Key approaches:
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR signals or IR band overlaps?
- Methodological Answer : Contradictions often arise from tautomerism (enol-keto equilibria) or impurity formation (e.g., during multicomponent reactions). For example, malononitrile-thiophene syntheses generated 7% impurities requiring 2D NMR (COSY, NOESY) and single-crystal XRD for identification . Mitigation steps:
- Chromatographic purification : Use silica gel columns with ethyl acetate/hexane gradients .
- Variable-temperature NMR : Suppress dynamic effects (e.g., rotamers) .
Q. How can computational modeling (DFT, MD) predict the compound’s electronic properties for materials science applications?
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can process analytical technology (PAT) address them?
- Methodological Answer : Scaling issues include exothermic side reactions (e.g., nitrile oligomerization) and catalyst deactivation . Implement PAT tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
